BenchChemオンラインストアへようこそ!

3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide

Medicinal chemistry Fragment-based drug discovery Physicochemical profiling

This di‑halogenated N‑methyl benzenesulfonamide (CAS 1099029‑88‑5) features a strategic 3‑chloro‑2‑fluoro arrangement and a single sulfonamide N–H donor, making it optimally compliant with fragment‑based drug discovery ‘rule‑of‑three’ criteria (MW 223.65, LogP 1.6, TPSA 54.6 Ų). Unlike primary sulfonamide (2 HBDs) or N,N‑dimethyl (0 HBDs) analogs, its precisely one hydrogen‑bond donor balances target engagement with membrane permeability. The ortho‑fluoro/meta‑chloro vector creates a distinct electrostatic surface unexplored in published ATX inhibitor series, offering a strategic starting point for SAR exploration. Its TPSA below the BBB‑favorable threshold (60–70 Ų) supports CNS drug discovery programs. Procure this high‑purity (>95%) scaffold for fragment screening, bromodomain selectivity profiling, or brain‑penetrant sulfonamide development.

Molecular Formula C7H7ClFNO2S
Molecular Weight 223.65 g/mol
Cat. No. B7870309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide
Molecular FormulaC7H7ClFNO2S
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C(=CC=C1)Cl)F
InChIInChI=1S/C7H7ClFNO2S/c1-10-13(11,12)6-4-2-3-5(8)7(6)9/h2-4,10H,1H3
InChIKeyLMJBVHOHBOTPNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide – Core Physicochemical Identity and Procurement Baseline


3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide (CAS 1099029-88-5; molecular formula C₇H₇ClFNO₂S; MW 223.65 g/mol) is a di‑halogenated N‑methyl benzenesulfonamide derivative characterized by a chlorine atom at the 3‑position, a fluorine atom at the 2‑position, and an N‑methylsulfonamide group at the 1‑position of the benzene ring [1]. The compound exhibits a computed XLogP3-AA value of 1.6, a topological polar surface area (TPSA) of 54.6 Ų, one hydrogen bond donor (sulfonamide N–H), four hydrogen bond acceptors, and two rotatable bonds [1]. The predicted density is 1.431 ± 0.06 g/cm³ and the predicted boiling point is 329.2 ± 52.0 °C . It is commercially available from multiple vendors (e.g., Sigma‑Aldrich/Enamine, CymitQuimica, AK Scientific) at typical purities of 95% for research use, though certain pack sizes have been noted as discontinued, indicating supply‑chain considerations for procurement planning .

Why 3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide Cannot Be Replaced by Generic In‑Class Sulfonamide Analogs


Sulfonamide derivatives sharing the C₇H₇ClFNO₂S molecular formula are not functionally interchangeable because subtle variations in halogen substitution pattern and N‑substitution profoundly alter key molecular properties: hydrogen‑bond donor capacity, lipophilicity, electronic character, and steric presentation to biological targets [1]. The N‑methyl group on the target compound confers exactly one hydrogen‑bond donor (sulfonamide N–H), modulating membrane permeability differently than the primary sulfonamide analog (two H‑bond donors) or the N,N‑dimethyl analog (zero H‑bond donors) – a critical consideration in fragment‑based drug discovery where each donor/acceptor unit can determine target engagement [1]. Simultaneously, the 3‑chloro‑2‑fluoro ortho/meta halogen arrangement creates a distinct electron‑withdrawing vector and dipole moment that cannot be replicated by positional isomers such as 2‑chloro‑5‑fluoro‑N‑methylbenzene‑1‑sulfonamide or 3‑chloro‑4‑fluoro‑N‑methylbenzene‑1‑sulfonamide . These differences translate into divergent binding interactions with enzymatic hydrophobic pockets – for instance, the benzene‑sulfonamide scaffold has been demonstrated as an autotaxin (ATX) inhibitor pharmacophore where aryl substitution dictates potency by orders of magnitude [2].

3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide – Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen‑Bond Donor Count Differentiates N‑Methyl Sulfonamide from Primary and Tertiary Sulfonamide Analogs

The target compound possesses exactly one hydrogen‑bond donor (sulfonamide N–H), placing it at a critical threshold between the primary sulfonamide analog 3‑chloro‑2‑fluorobenzenesulfonamide (two H‑bond donors) and the N,N‑dimethyl analog 3‑chloro‑2‑fluoro‑N,N‑dimethylbenzene‑1‑sulfonamide (zero H‑bond donors) [1][2]. In fragment‑based and lead‑optimization campaigns, the number of hydrogen‑bond donors is a well‑established determinant of passive membrane permeability and oral bioavailability, with each additional donor typically reducing permeability by approximately one log unit in Caco‑2 assays [3]. The single N–H donor of the target compound thus offers a differentiated permeability profile compared to both the primary sulfonamide (more polar, lower permeability) and the N,N‑dimethyl analog (more lipophilic, unable to donate a hydrogen bond for key target interactions).

Medicinal chemistry Fragment-based drug discovery Physicochemical profiling

Lipophilicity (LogP) Comparison: Ortho‑Fluoro, Meta‑Chloro Substitution Imparts Intermediate Lipophilicity Among Positional Isomers

The computed LogP (XLogP3-AA) for 3‑chloro‑2‑fluoro‑N‑methylbenzene‑1‑sulfonamide is 1.6, which is distinct from the LogP of the non‑halogenated parent N‑methylbenzenesulfonamide (predicted LogP ~0.8–1.0) [1][2]. The introduction of chlorine and fluorine in the 3‑ and 2‑positions, respectively, increases lipophilicity by approximately 0.6–0.8 LogP units relative to the unsubstituted parent, while maintaining a LogP below 2 – a desirable range for CNS drug‑likeness and balanced ADME profiles [3]. This LogP differs from that of positional isomers: the 3‑chloro‑4‑fluoro isomer is predicted to have a similar but not identical LogP due to altered dipole orientation, and the 2‑chloro‑5‑fluoro isomer presents a different steric and electronic environment around the sulfonamide head group .

Physicochemical profiling SAR exploration Lead optimization

Rotatable Bond Count and Conformational Restriction Compared with Extended Sulfonamide Analogs

3‑Chloro‑2‑fluoro‑N‑methylbenzene‑1‑sulfonamide has exactly two rotatable bonds (the S–N bond and the N–CH₃ bond), yielding a relatively rigid scaffold [1]. This is lower than that of N‑alkyl‑extended sulfonamide analogs such as 3‑chloro‑2‑fluoro‑N‑(1‑methylethyl)benzenesulfonamide (CAS 1455243-80-7, predicted ~3 rotatable bonds) and significantly lower than common drug‑like benzenesulfonamide derivatives with extended N‑substituents . Lower rotatable bond count is associated with higher ligand efficiency and reduced entropic penalty upon binding, a principle well‑established in fragment‑based drug discovery [2].

Conformational analysis Ligand efficiency Scaffold design

Autotaxin Inhibitor Pharmacophore: Benzene‑Sulfonamide Scaffold SAR Demonstrates Critical Role of Aryl Halogen Substitution

The benzene‑sulfonamide scaffold, of which 3‑chloro‑2‑fluoro‑N‑methylbenzene‑1‑sulfonamide is a representative analog, has been validated as an autotaxin (ATX) inhibitor pharmacophore through comprehensive structure–activity relationship (SAR) studies [1]. In the lead optimization campaign reported by Pham et al. (2017), systematic variation of aryl substituents on the benzene‑sulfonamide core produced ATX inhibitors spanning three orders of magnitude in potency (IC₅₀ from 9 nM to >1,000 nM), demonstrating that halogen identity, position, and combination are primary determinants of inhibitory activity [1]. The 3‑chloro‑2‑fluoro substitution pattern of the target compound presents a distinct electronic profile (combined –I and –M effects of Cl at position 3; strong –I effect of F at position 2) that is absent in mono‑halogenated or differently substituted analogs [2]. Interaction studies indicate that benzene‑sulfonamide derivatives bind to the ATX hydrophobic pocket without obstructing substrate access to the catalytic site, a binding mode that requires precise steric and electronic complementarity from the aryl substituents .

Autotaxin inhibition Cancer metastasis Lysophosphatidic acid signaling

Topological Polar Surface Area (TPSA) Differentiates N‑Methyl Sulfonamide from Primary Sulfonamide for Blood‑Brain Barrier Penetration Prediction

The TPSA of 3‑chloro‑2‑fluoro‑N‑methylbenzene‑1‑sulfonamide is 54.6 Ų [1]. This falls below the commonly cited TPSA threshold of <60–70 Ų considered favorable for passive blood‑brain barrier (BBB) penetration, whereas the primary sulfonamide analog 3‑chloro‑2‑fluorobenzenesulfonamide is estimated to have a TPSA of approximately 68–72 Ų (due to the additional N–H contributing to polar surface area) [2]. The ~14–17 Ų reduction in TPSA attributable to N‑methylation is mechanistically significant: structure‑permeability relationship models indicate that each 10 Ų decrease in TPSA below 90 Ų corresponds to an approximately 0.5‑log increase in predicted BBB permeability [3].

CNS drug design BBB permeability Physicochemical profiling

3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide – Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Fragment‑Based Screening Libraries Requiring Balanced H‑Bond Donor/Acceptor Profiles

With exactly one hydrogen‑bond donor (sulfonamide N–H) and four hydrogen‑bond acceptors, this compound is optimally suited for fragment‑based drug discovery (FBDD) libraries where 'rule‑of‑three' compliance is required (MW <300, LogP ≤3, HBD ≤3, HBA ≤3–6) [1]. Unlike the primary sulfonamide analog 3‑chloro‑2‑fluorobenzenesulfonamide (2 HBDs), which may be too polar for certain target binding sites, and the N,N‑dimethyl analog (0 HBDs), which cannot engage in hydrogen‑bond donation, this compound provides the single donor required for key interactions with protein backbone carbonyls or side‑chain acceptors while maintaining adequate permeability [1]. This property profile supports its use in screening campaigns against targets with enclosed or lipophilic binding pockets where excessive polarity is penalized.

Autotaxin (ATX) Inhibitor Lead Optimization and SAR Expansion

The validated benzene‑sulfonamide ATX pharmacophore, combined with the specific 3‑chloro‑2‑fluoro pattern not previously characterized in the published ATX inhibitor series by Pham et al. (2017), makes this compound a strategic starting point for exploring SAR in the hydrophobic pocket of ATX [2]. The ortho‑fluoro, meta‑chloro arrangement creates an electrostatic surface distinct from the 3,5‑dichloro‑4‑fluoro and 3,5‑difluoro‑4‑chloro analogs reported to date (IC₅₀ range 9–83 nM) [2]. Researchers can elaborate this scaffold via the N‑methyl group or through further substitution on the benzene ring to optimize potency and selectivity, leveraging the existing body of ATX crystallographic and biochemical data available for the benzene‑sulfonamide class.

CNS‑Oriented Medicinal Chemistry Where TPSA‑Dependent BBB Penetration Is Required

The TPSA of 54.6 Ų positions this compound below the established BBB‑favorable threshold of 60–70 Ų, making it a suitable core scaffold for CNS drug discovery programs [3]. The N‑methyl sulfonamide moiety provides approximately 14–17 Ų reduction in polar surface area compared to the primary sulfonamide analog, which is predicted to translate to measurably higher passive BBB permeability [3]. Combined with a LogP of 1.6 (within the 1–3 range optimal for CNS drugs) and low molecular weight (223.65 g/mol), this compound meets multiple CNS multiparameter optimization (MPO) criteria and can serve as a starting point for developing brain‑penetrant sulfonamide‑based therapeutics.

Chemical Biology Tool Compound for Bromodomain and Epigenetic Target Profiling

Sulfonamide derivatives with electron‑withdrawing aryl substituents have demonstrated activity against bromodomain‑containing proteins and epigenetic regulators, as evidenced by the broader BindingDB and ChEMBL annotation of structurally related benzenesulfonamides [4]. The 3‑chloro‑2‑fluoro substitution pattern provides a specific halogen‑bonding surface that can interact with conserved structural water molecules or backbone carbonyls in bromodomain acetyl‑lysine binding pockets [4]. This compound can be deployed as a probe molecule for selectivity profiling across bromodomain families (BRD2, BRD3, BRD4, BRDT), where subtle differences in the halogen substitution pattern and N‑substitution have been shown to modulate subtype selectivity within the BET family.

Quote Request

Request a Quote for 3-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.